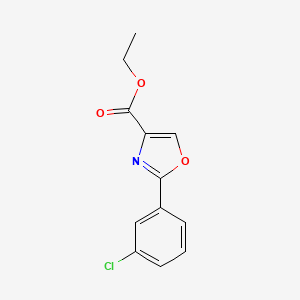
1-Methyl-4-pyridone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-pyridone-d3: is a deuterated analog of 1-Methyl-4-pyridone, a compound that belongs to the pyridone family. Pyridones are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a six-membered ring. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-pyridone-d3 can be synthesized through several methods. One common approach involves the deuteration of 1-Methyl-4-pyridone. This process typically uses deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: 1-Methyl-4-pyridone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the pyridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Methyl-4-pyridone.
Substitution: Various substituted pyridone derivatives depending on the reagents used.
科学研究应用
1-Methyl-4-pyridone-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-Methyl-4-pyridone-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into the mechanisms of enzyme-catalyzed reactions .
相似化合物的比较
1-Methyl-4-pyridone: The non-deuterated analog of 1-Methyl-4-pyridone-d3.
2-Pyridone: Another pyridone derivative with different substitution patterns.
4-Hydroxy-2-pyridone: A hydroxylated pyridone with distinct chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .
属性
CAS 编号 |
7436-17-1 |
|---|---|
分子式 |
C6H7NO |
分子量 |
112.146 |
IUPAC 名称 |
1-(trideuteriomethyl)pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
InChI 键 |
OYPBUQASUUMJKG-FIBGUPNXSA-N |
SMILES |
CN1C=CC(=O)C=C1 |
同义词 |
1-Methyl-4(1H)-pyridinone-d3; 1-Methyl-4(1H)-pyridone-d3; 1-Methyl-4-oxopyridine-d3; N-Methyl-4-pyridone-d3; N-Methyl-γ-pyridone-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
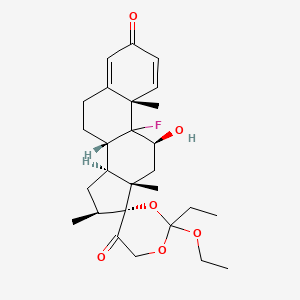
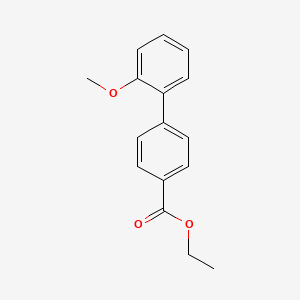
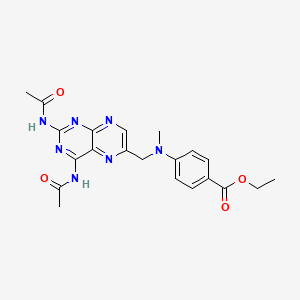
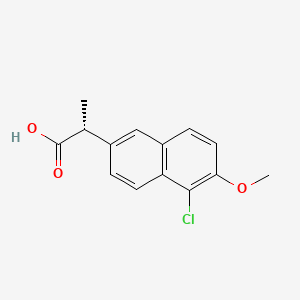
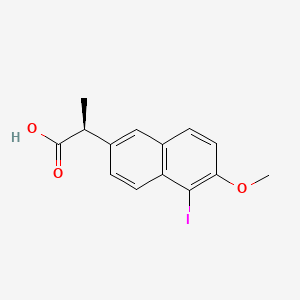
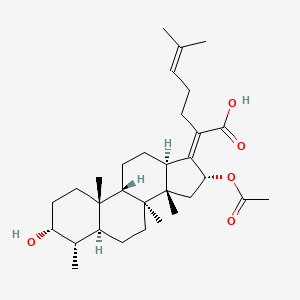
![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)
